molecular formula C13H20ClO3P B14521523 Dipropan-2-yl [chloro(phenyl)methyl]phosphonate CAS No. 62750-84-9

Dipropan-2-yl [chloro(phenyl)methyl]phosphonate

Cat. No.: B14521523
CAS No.: 62750-84-9
M. Wt: 290.72 g/mol
InChI Key: QIOJZCIHPMJLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropan-2-yl [chloro(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro(phenyl)methyl group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl [chloro(phenyl)methyl]phosphonate typically involves the reaction of a phosphite with a chloro(phenyl)methyl halide under basic conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate . The reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl [chloro(phenyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dipropan-2-yl [chloro(phenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropan-2-yl [chloro(phenyl)methyl]phosphonate involves its interaction with cellular components. In biological systems, it can inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [chloro(phenyl)methyl]phosphonate
  • Diethyl [chloro(phenyl)methyl]phosphonate
  • Diphenyl [chloro(phenyl)methyl]phosphonate

Uniqueness

Dipropan-2-yl [chloro(phenyl)methyl]phosphonate is unique due to its specific combination of isopropyl groups and a chloro(phenyl)methyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

62750-84-9

Molecular Formula

C13H20ClO3P

Molecular Weight

290.72 g/mol

IUPAC Name

[chloro-di(propan-2-yloxy)phosphorylmethyl]benzene

InChI

InChI=1S/C13H20ClO3P/c1-10(2)16-18(15,17-11(3)4)13(14)12-8-6-5-7-9-12/h5-11,13H,1-4H3

InChI Key

QIOJZCIHPMJLHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1)Cl)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.